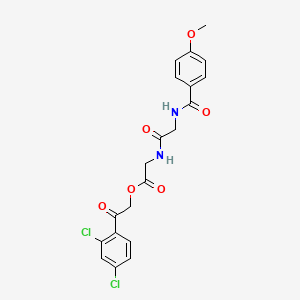

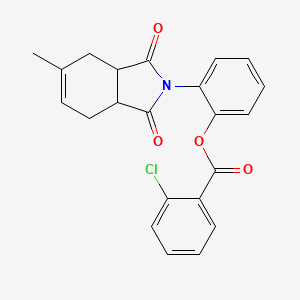

N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide

Overview

Description

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide and its derivatives involves multiple steps, including the use of bromobenzene-d5 and biphenyl-d10 as starting materials in the presence of catalysts and specific reactants to achieve the desired compound. The synthesis process is designed to introduce specific functional groups, optimize yields, and ensure the purity of the final product (Stephens et al., 2001).

Molecular Structure Analysis

The molecular and solid-state structure of related furan derivatives has been thoroughly investigated using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT). These studies provide detailed insights into the triclinic space group, molecular geometry, vibrational frequencies, and the intermolecular interactions within the crystal structure. Such analyses are crucial for understanding the compound's stability, reactivity, and potential applications (Rahmani et al., 2017).

Chemical Reactions and Properties

The compound and its analogs undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, to introduce different substituents, demonstrating its versatile reactivity. These reactions are pivotal for exploring the compound's chemical behavior and for the synthesis of derivatives with potential antibacterial activities (Siddiqa et al., 2022). Furthermore, the interaction of the compound with other chemical entities and its behavior in the presence of specific reagents are of significant interest in medicinal chemistry and materials science.

Physical Properties Analysis

The physical properties of N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide derivatives, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. X-ray diffraction techniques and computational methods are employed to elucidate these properties, which are essential for the compound's application in various fields (Reis et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the compound's ability to undergo specific reactions, are fundamental aspects of research. Studies have explored the compound's potential as a prodrug, its enzymatic transformations, and its interactions at the molecular level, providing insights into its pharmacological potentials and applications in drug design (Midgley et al., 2007).

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry and drug discovery, N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide-related compounds have been synthesized and evaluated for their therapeutic potential. For instance, derivatives of this compound have shown activity against different strains of Plasmodium falciparum, highlighting their potential in anti-malarial therapy (Hermann et al., 2021). Additionally, the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, which incorporate structural features similar to the target compound, have been explored, indicating their relevance in addressing diabetes through α-amylase inhibition assays (Lalpara et al., 2021).

Targeted Therapy Research

Compounds structurally related to N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide have been investigated for their selectivity and efficacy in targeted therapy. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating their potential in cancer therapy through the inhibition of specific kinase pathways (Schroeder et al., 2009).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of related prodrugs have been studied, providing insights into their systemic bioavailability, clearance, and conversion into active metabolites. Such research is crucial for the development of orally efficacious drugs with improved systemic exposure, as seen in studies involving prodrugs of antiprotozoal and antifungal agents (Midgley et al., 2007).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, compounds related to N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide have contributed to the development of new supramolecular packing motifs. For instance, structures exhibiting π-stacked rods encased in triply helical hydrogen bonded amide strands have been synthesized, demonstrating a novel mode of organization that could influence the design of columnar liquid crystals (Lightfoot et al., 1999).

properties

IUPAC Name |

N-(4-methoxyphenyl)-5-oxo-2-phenyloxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-22-14-9-7-13(8-10-14)19-18(21)15-11-16(20)23-17(15)12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBBZSPSVRDEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CC(=O)OC2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007923.png)

![6-(tetrahydro-2-furanylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4007942.png)

![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4007962.png)

![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4007974.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)

![3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)

![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)

![1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine](/img/structure/B4007985.png)

![5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)